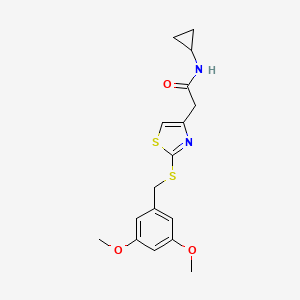
N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Activities
Compounds synthesized through cyclocondensation reactions, bearing resemblance in structural frameworks to thiazole derivatives, have shown promising analgesic and anti-inflammatory activities. For example, derivatives synthesized from N-substituted cyanoacetamide demonstrated significant analgesic effects in hotplate tests, comparable to known analgesics like sodium metamizole and nimesulide. These findings suggest the potential of thiazole derivatives in pain management and inflammation control (Yusov et al., 2019).
Antitumor Activity
Several thiazole-containing compounds have been synthesized and evaluated for their antitumor activities. Notably, derivatives bearing different heterocyclic ring systems exhibited considerable anticancer activity against a broad spectrum of human tumor cell lines, highlighting the potential utility of thiazole derivatives in cancer therapy (Yurttaş et al., 2015). Another study focused on 5-methyl-4-phenyl thiazole derivatives, which showed high selectivity and apoptosis-inducing capability against certain cancer cell lines, further underscoring the therapeutic promise of these compounds (Evren et al., 2019).
Antimicrobial Evaluation
Novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives synthesized using N-cyclohexyl-2-cyanoacetamide have shown antimicrobial properties. These compounds were evaluated for their potential in combating microbial infections, indicating the role of thiazole-based compounds in developing new antimicrobial agents (Helal et al., 2010).
Optoelectronic Properties
Thiazole-based compounds have also found applications in the field of materials science, particularly in the synthesis and characterization of polythiophenes with optoelectronic properties. Research into thiazole-containing monomers and conducting polymers highlights the versatility of thiazole derivatives beyond biomedical applications, extending into electronic and photonic technologies (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
N-cyclopropyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-21-14-5-11(6-15(8-14)22-2)9-23-17-19-13(10-24-17)7-16(20)18-12-3-4-12/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPCAVKZCODGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
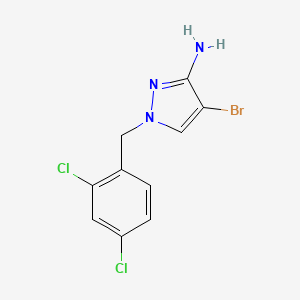
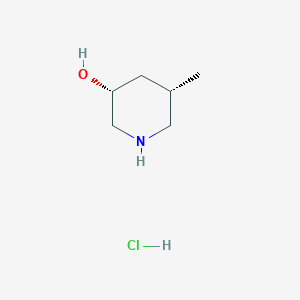
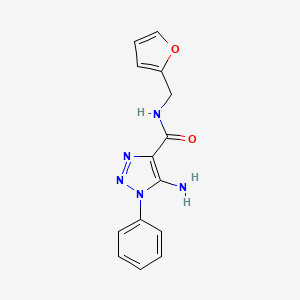
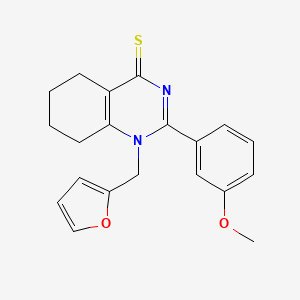
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)

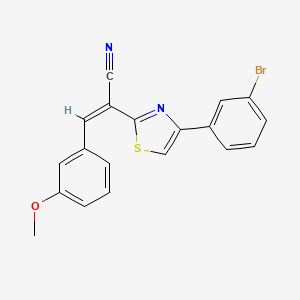

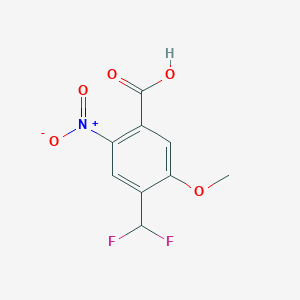
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
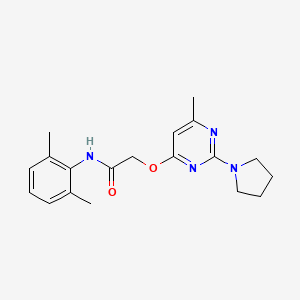
![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)

